molecular formula C13H10IN3OS B5076032 2-iodo-N-(pyridin-3-ylcarbamothioyl)benzamide

2-iodo-N-(pyridin-3-ylcarbamothioyl)benzamide

Cat. No.: B5076032
M. Wt: 383.21 g/mol
InChI Key: XUKMADIXJUJSPG-UHFFFAOYSA-N
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Description

2-Iodo-N-(pyridin-3-ylcarbamothioyl)benzamide is an organic compound with the molecular formula C13H10IN3OS. It is a derivative of benzamide, featuring an iodine atom and a pyridinylcarbamothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(pyridin-3-ylcarbamothioyl)benzamide typically involves the reaction of 2-iodobenzoyl chloride with pyridine-3-carbamothioamide. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(pyridin-3-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Iodo-N-(pyridin-3-ylcarbamothioyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-iodo-N-(pyridin-3-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyridinylcarbamothioyl group play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-N-(pyridin-3-ylcarbamothioyl)benzamide is unique due to the presence of both the iodine atom and the pyridinylcarbamothioyl group, which confer specific chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from its analogues .

Properties

IUPAC Name

2-iodo-N-(pyridin-3-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3OS/c14-11-6-2-1-5-10(11)12(18)17-13(19)16-9-4-3-7-15-8-9/h1-8H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKMADIXJUJSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CN=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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